(E)-3-Cyclohexyl-2-propen-1-ol
Description
Structural Classification within Unsaturated Alcohols and Cyclohexyl Derivatives
(E)-3-Cyclohexyl-2-propen-1-ol, with the chemical formula C9H16O, is categorized as an unsaturated alcohol. guidechem.comnih.gov Its structure is characterized by three key components: a cyclohexyl ring, a propenyl group (a three-carbon chain with a double bond), and a primary alcohol (hydroxyl or -OH group). The "(E)" designation in its name specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides, a configuration also known as trans.
The molecule is specifically an allylic alcohol because the hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. This arrangement significantly influences its reactivity. Furthermore, the presence of the bulky, non-polar cyclohexyl group attached to the other end of the propenyl chain imparts specific physical properties, such as influencing its solubility and boiling point. guidechem.com
Foundational Aspects and Historical Context of its Chemical Investigation
The investigation of this compound is rooted in the broader study of allylic alcohols and their synthesis. While specific historical discovery details for this exact compound are not extensively documented in seminal literature, its synthesis generally falls under well-established organic reactions. Methods for creating such structures often involve the reaction of cyclohexanecarboxaldehyde (B41370) with a vinyl-containing organometallic reagent, like vinylmagnesium bromide, in a Grignard reaction. acs.org Subsequent purification is necessary to isolate the desired product. acs.org
The study of related compounds, such as 1-cyclohexyl-2-propen-1-ol (B1345661), highlights the use of biocatalytic reduction of ketone precursors to achieve high optical purity, a technique that underscores the evolution of synthetic methods for this class of molecules. Research into the reactions of various propargyl alcohols and the synthesis of related propenols has contributed to the foundational knowledge base applicable to this compound. cdnsciencepub.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-cyclohexylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9-10H,1-3,5-6,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSIYNNFGTVYJU-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Chemical Transformations of E 3 Cyclohexyl 2 Propen 1 Ol
Isomerization Pathways of Allylic Alcohols
The isomerization of allylic alcohols to the corresponding carbonyl compounds is a significant transformation in organic chemistry. researchgate.net This process is often catalyzed by transition metal complexes and is valued for its atom economy, as all atoms from the starting material are retained in the product. uni-rostock.de
Transition metal complexes, particularly those of rhodium, ruthenium, and iron, are commonly used to catalyze the isomerization of allylic alcohols. researchgate.net Palladium-based systems have also been shown to be effective. For instance, heating (E)-3-cyclohexyl-2-propen-1-ol at 150°C with a catalytic amount of palladium on carbon (Pd/C) and triethylamine (B128534) results in its isomerization to the corresponding ketone. researchgate.netumich.edu This transformation is part of a broader field of palladium-catalyzed reactions that are crucial for forming carbon-carbon bonds. thermofisher.com
While palladium on carbon has been recognized for its ability to isomerize certain allylic alcohols in the gas phase, its use in the liquid phase for this purpose was initially met with challenges. researchgate.netumich.edu The addition of triethylamine is crucial, as it is believed to generate a hydrido-palladium complex that facilitates the isomerization. researchgate.netumich.edu Other transition metal complexes, such as those based on iron, manganese, and cobalt, have also been developed for the isomerization of allylic alcohols, often operating under milder conditions. uni-rostock.de
Table 1: Catalytic Systems for Allylic Alcohol Isomerization
| Catalyst System | Substrate Example | Conditions | Product | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Pd/C, Triethylamine | 1-Cyclohexyl-2-propen-1-ol (B1345661) | 150°C, 3h | Cyclohexylpropanone | Nearly complete conversion | researchgate.netumich.edu |
| [Fe(PNP)(CO)HCl], KOtBu | Various allylic alcohols | 80°C or RT | Corresponding ketones | High rates | uni-rostock.de |
| [Mn(PNP)(CO)2Br], KOtBu | Various allylic alcohols | Not specified | Corresponding ketones | Good to excellent yields | uni-rostock.de |
| [Co(PNP)Cl2] | Aliphatic and aromatic allylic alcohols | Not specified | Corresponding ketones | Not specified | uni-rostock.de |
The mechanism of transition metal-catalyzed isomerization often involves hydrogen transfer via the formation of a metal hydride species. researchgate.netrsc.org In the case of the Pd/C and triethylamine system, it is proposed that a hydrido-palladium complex is formed. researchgate.netumich.edu This is supported by the observation that the reaction can also produce saturated alcohol byproducts through reduction, indicating the presence of a hydrogen source. researchgate.net
The disproportionation of allylic alcohols, leading to both oxidized (enone) and reduced (saturated alcohol) products, is thought to proceed through a π-allyl hydrido-palladium complex. researchgate.net The transfer of a hydride from the metal to the substrate is a key step in both the isomerization and reduction pathways. The specific mechanisms can be complex and may vary depending on the catalyst and reaction conditions. For instance, in some iridium-catalyzed reactions, the presence of certain ions can facilitate hydride transfer. rsc.org
The structure of the allylic alcohol substrate and the surrounding catalytic environment significantly impact the selectivity of the isomerization reaction. For example, in palladium-catalyzed reactions, the presence of a phenyl group on the substrate can influence the product distribution between isomerization and hydrogenation. nih.gov The nature of the ligands on the palladium nanoparticles also plays a crucial role in determining the reaction's outcome. nih.gov
The reaction conditions, such as temperature and the presence of additives, can also affect selectivity. In the isomerization of 1-cyclohexyl-2-propen-1-ol with Pd/C and triethylamine, heating at a higher temperature (150°C) led to better selectivity compared to a lower temperature (70°C). researchgate.netumich.edu Furthermore, the choice of solvent and base can be critical. For instance, in some ruthenium-catalyzed isomerizations, the absence of an acidic additive can lead to a significant decrease in yield. uni-rostock.de
Oxidation Reactions and Product Formation (e.g., Ketone Analogues)
The oxidation of alcohols is a fundamental reaction in organic synthesis, yielding carbonyl compounds such as aldehydes and ketones. libretexts.orguhamka.ac.id this compound, being a secondary allylic alcohol, can be oxidized to form the corresponding α,β-unsaturated ketone, 3-cyclohexyl-2-propen-1-one.
A variety of oxidizing agents can be employed for this transformation. libretexts.org Common reagents include chromium-based compounds like chromic acid (H₂CrO₄, often prepared from chromium trioxide, CrO₃) and pyridinium (B92312) chlorochromate (PCC). libretexts.org Other oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) are also effective for oxidizing secondary alcohols to ketones. libretexts.org The oxidation of allylic alcohols can sometimes be accompanied by isomerization. researchgate.net For instance, in the presence of Pd/C, a small percentage of the oxidized vinyl ketone can be formed alongside the main isomerization product. researchgate.net
Table 2: Oxidation of Secondary Alcohols
| Oxidizing Agent | Product Type | Comments | Reference |
|---|---|---|---|
| Chromic acid (H₂CrO₄) | Ketone | Prepared from CrO₃ and aqueous sulfuric acid (Jones reagent). | libretexts.org |
| Pyridinium chlorochromate (PCC) | Ketone | A milder version of chromic acid. | libretexts.org |
| Potassium permanganate (KMnO₄) | Ketone | A strong oxidizing agent. | libretexts.org |
| Sodium dichromate (Na₂Cr₂O₇) | Ketone | Commonly used in acidic solution. | libretexts.org |
| Dess-Martin periodinane | Ketone | Known for its reliability and wide use. | uhamka.ac.id |
Reduction Reactions and Saturated Products
The reduction of this compound can lead to the formation of the corresponding saturated alcohol, 3-cyclohexylpropan-1-ol. This transformation involves the reduction of the carbon-carbon double bond. One method to achieve this is through catalytic hydrogenation. For example, nuclear hydrogenation using a ruthenium on activated carbon (Ru/C) catalyst can be used to reduce similar structures. google.comgoogle.com
In some cases, the reduction can occur as a side reaction during other transformations. For instance, during the palladium-catalyzed isomerization of 1-cyclohexyl-2-propen-1-ol, a notable amount of the saturated alcohol, 1-cyclohexylpropan-1-ol, was also formed. researchgate.netumich.edu This indicates that the catalytic system is capable of both isomerization and reduction. Another approach to obtain the saturated alcohol is through the reduction of the corresponding aldehyde, 3-cyclohexyl-2,2-dimethyl-1-propanal, using standard literature methods for carbonyl reduction. google.comgoogle.com
Nucleophilic and Electrophilic Reactivity Profiles
The chemical reactivity of this compound is defined by its nucleophilic and electrophilic characteristics, which are dictated by its functional groups. masterorganicchemistry.com
The hydroxyl (-OH) group makes the oxygen atom a nucleophile due to its lone pairs of electrons. masterorganicchemistry.com This allows the alcohol to act as a Lewis base, donating an electron pair to an electrophile. masterorganicchemistry.com For instance, the hydroxyl group can attack electrophilic centers, leading to substitution or addition reactions.
The molecule also possesses electrophilic centers. The carbon atom bonded to the hydroxyl group is electrophilic due to the electron-withdrawing effect of the oxygen atom. This makes it susceptible to attack by nucleophiles. Additionally, the carbon-carbon double bond can act as a nucleophile, reacting with strong electrophiles. However, in the context of many reactions, the double bond can also be rendered electrophilic, for example, through coordination to a transition metal catalyst, making it susceptible to nucleophilic attack. The interplay between the nucleophilic hydroxyl group and the electrophilic/nucleophilic nature of the carbon backbone governs the diverse reactivity of this compound.
Rearrangement Reactions (e.g., Claisen Rearrangements of Allylic Alcohols)
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the -sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgbyjus.com For this compound to undergo a Claisen rearrangement, it must first be converted into an appropriate allyl vinyl ether. This can be achieved by reacting the alcohol with a vinyl ether in the presence of an acid catalyst.
The subsequent rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state, often favoring a chair-like conformation to minimize steric strain. nrochemistry.comorganic-chemistry.org The stereochemistry of the starting allylic alcohol can influence the stereochemical outcome of the product.
One notable variation is the Johnson-Claisen rearrangement, where an allylic alcohol reacts with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. byjus.com This reaction typically requires elevated temperatures. libretexts.org The intermediate formed is a ketene (B1206846) acetal, which then rearranges to produce a γ,δ-unsaturated ester. byjus.com
Another relevant rearrangement is the Overman rearrangement, which transforms allylic alcohols into allylic amines via a -sigmatropic rearrangement of an intermediate allylic trichloroacetimidate.
It is important to note that the Baeyer-Villiger oxidation is a rearrangement reaction that converts a ketone into an ester. wiley-vch.de While not a direct rearrangement of the alcohol itself, oxidation of this compound to the corresponding ketone, (E)-3-cyclohexyl-2-propen-1-one, would create a substrate for this type of rearrangement. wiley-vch.de
| Rearrangement Type | Reactants | Key Features | Potential Product from this compound Derivative |
| Claisen Rearrangement | Allyl vinyl ether | -Sigmatropic shift, forms C-C bond | γ,δ-Unsaturated aldehyde |
| Johnson-Claisen Rearrangement | Allylic alcohol, Orthoester | Forms γ,δ-unsaturated ester | Ethyl 3-cyclohexyl-4-pentenoate |
| Overman Rearrangement | Allylic alcohol, Trichloroacetonitrile | Forms allylic amine | (E)-N-(3-cyclohexylallyl)-2,2,2-trichloroacetamide |
Cycloaddition Reactions and Their Stereochemical Outcomes
The alkene moiety in this compound can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. The stereochemistry of these reactions is often predictable under the Woodward-Hoffmann rules. wikipedia.org
A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In this context, the double bond of this compound could potentially act as a dienophile, reacting with a suitable diene. The stereochemistry of the resulting cyclohexene (B86901) derivative would be influenced by the endo/exo approach of the diene relative to the dienophile. Frontier molecular orbital theory is a useful tool for predicting the feasibility and stereochemical outcome of such reactions. libretexts.org
Another class of cycloadditions are [3+2] cycloadditions, which involve a 1,3-dipole reacting with a dipolarophile. The alkene in this compound can serve as a dipolarophile. Examples of 1,3-dipoles include nitrile oxides, azides, and nitrones. uchicago.edu These reactions are a valuable method for synthesizing five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these cycloadditions are dependent on the specific dipole and the electronic nature of the alkene.
Photochemical [2+2] cycloadditions offer a route to four-membered rings. libretexts.org These reactions typically occur between two alkene units under photochemical conditions and can produce strained cyclobutane (B1203170) derivatives. libretexts.org
| Cycloaddition Type | Reactant with this compound | Product Type | Stereochemical Considerations |
| [4+2] Diels-Alder | Conjugated diene | Cyclohexene derivative | Endo/exo selectivity |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide) | Five-membered heterocycle | Regio- and stereoselectivity |
| [2+2] Photochemical Cycloaddition | Another alkene | Cyclobutane derivative | Suprafacial/antarafacial approach |
Functional Group Interconversions at the Hydroxyl and Alkene Moieties
The hydroxyl and alkene functional groups of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. wikipedia.orgschoolwires.net
At the Hydroxyl Moiety:
Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, (E)-3-cyclohexyl-2-propen-1-one, using various oxidizing agents.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields esters. For instance, reaction with acetic anhydride (B1165640) would produce (E)-3-cyclohexyl-2-propen-1-yl acetate. google.com
Etherification: Conversion to ethers can be accomplished under appropriate conditions, for example, through Williamson ether synthesis where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.
Conversion to Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) using reagents such as thionyl chloride or phosphorus tribromide. These halides are versatile intermediates for further nucleophilic substitution reactions.
At the Alkene Moiety:
Hydrogenation: Catalytic hydrogenation, for instance using palladium on carbon (Pd/C), will reduce the carbon-carbon double bond to yield 3-cyclohexylpropan-1-ol.
Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate for the introduction of various functional groups.
Dihalogenation: Addition of halogens (e.g., Br₂) across the double bond results in a vicinal dihalide.
Hydroboration-Oxidation: This two-step process would lead to the anti-Markonikov addition of water across the double bond, yielding a diol.
| Transformation | Functional Group Targeted | Reagent(s) | Product |
| Oxidation | Hydroxyl | PCC, DMP | (E)-3-Cyclohexyl-2-propen-1-one |
| Esterification | Hydroxyl | Acetic Anhydride, Pyridine | (E)-3-Cyclohexyl-2-propen-1-yl acetate |
| Hydrogenation | Alkene | H₂, Pd/C | 3-Cyclohexylpropan-1-ol |
| Epoxidation | Alkene | m-CPBA | 2-(Cyclohexylmethyl)oxiran-2-yl)methanol |
Advanced Spectroscopic Characterization and Structural Elucidation of E 3 Cyclohexyl 2 Propen 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the primary structure of (E)-3-cyclohexyl-2-propen-1-ol.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The (E)-configuration of the double bond is typically confirmed by the large coupling constant (J-value) between the vinylic protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The chemical shifts of the carbons in the double bond and the carbon bearing the hydroxyl group are particularly diagnostic. docbrown.info
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 (CH₂OH) | ~4.0-4.2 | Doublet | ~5-6 |
| H2 (=CH) | ~5.5-5.7 | Doublet of Triplets | ~15, 5-6 |
| H3 (=CH) | ~5.4-5.6 | Doublet of Triplets | ~15, 6-7 |
| Cyclohexyl Protons | ~0.9-2.0 | Multiplet | - |
| OH | Variable | Singlet | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C1 (CH₂OH) | ~63-65 |
| C2 (=CH) | ~128-130 |
| C3 (=CH) | ~135-137 |
| C4 (Cyclohexyl CH) | ~40-42 |
| Cyclohexyl CH₂ | ~25-33 |
Two-dimensional (2D) NMR experiments are instrumental in providing a more detailed structural analysis by revealing correlations between different nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the propenol chain (H1, H2, and H3) and within the cyclohexyl ring, confirming their connectivity. bath.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. bath.ac.uk This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. science.gov This technique is invaluable for establishing the connectivity across the entire molecule, for instance, by showing a correlation between the C4 of the cyclohexyl ring and the H2 and H3 vinylic protons. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the context of this compound, NOESY can provide definitive proof of the (E)-stereochemistry of the double bond by showing a correlation between the H1 and H3 protons, which are on the same side of the double bond.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. savemyexams.com For this compound (C₉H₁₆O), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.22 g/mol ). nih.govnih.govmolbase.com
The fragmentation pattern in the mass spectrum provides further structural information. savemyexams.com Common fragmentation pathways for allylic alcohols include:
Loss of a water molecule (H₂O), resulting in a peak at m/z [M-18]. savemyexams.com
Cleavage of the C-C bond between the double bond and the cyclohexyl ring, leading to fragments corresponding to the cyclohexyl cation ([C₆H₁₁]⁺, m/z 83) and the propenol radical. docbrown.info
Loss of the hydroxyl radical (•OH), giving a peak at m/z [M-17].
The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. For similar structures like cyclohexane (B81311), a prominent peak is often observed at m/z 56, corresponding to the loss of ethene. docbrown.info
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. chemspider.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C=C stretching vibration of the trans-disubstituted double bond typically appears around 1670-1665 cm⁻¹. The C-O stretching vibration is expected in the range of 1050-1150 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. researchgate.net The C=C stretching vibration in the Raman spectrum of this compound would be a strong and sharp band, confirming the presence of the double bond. researchgate.net The symmetric C-H stretching vibrations of the cyclohexyl ring would also be prominent.
Advanced Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral derivatives)
This compound itself is achiral. However, if chiral derivatives are synthesized, for instance, through asymmetric reactions, chiroptical spectroscopy becomes essential for their characterization. semanticscholar.org
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the ECD spectrum would provide information about the absolute configuration of the stereocenters. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the three-dimensional arrangement of the chromophores in the molecule.
Computational Chemistry and Theoretical Studies on E 3 Cyclohexyl 2 Propen 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, which in turn dictates the molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for calculating the ground-state geometries and energies of molecules. DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are frequently used to optimize molecular structures and calculate thermodynamic parameters. mdpi.com For a molecule like (E)-3-Cyclohexyl-2-propen-1-ol, DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms. These calculations can also determine thermodynamic properties such as the enthalpy of formation. mdpi.com While specific DFT studies on this compound are not prevalent in the surveyed literature, this method is a standard approach for such analyses. researchgate.net
Ab initio methods are computational chemistry methods based on quantum chemistry that are not based on experimental data. researchgate.net Møller–Plesset perturbation theory of the second order (MP2) and Coupled Cluster (CC) theory are high-level ab initio methods that provide a more accurate description of electron correlation than standard DFT. nih.govarxiv.org Coupled Cluster theory, particularly with single, double, and perturbative triple excitations [CCSD(T)], is often referred to as the "gold standard" in quantum chemistry for its ability to produce highly accurate results for energies and properties, often approaching experimental accuracy. uga.eduarxiv.org These methods are computationally more demanding but are invaluable for benchmarking other methods and for obtaining precise energetic data for reaction mechanisms and conformational analysis. nih.govuga.edu For this compound, applying MP2 or CCSD(T) would yield highly reliable data on its conformational energies and reaction barriers. arxiv.org
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, FMO analysis could predict its behavior in various chemical reactions, such as cycloadditions or electrophilic/nucleophilic attacks. ethz.ch The energy and shape of the HOMO and LUMO would indicate the most probable sites for reaction and the stereochemical outcome. wikipedia.org
| Orbital | Significance in Reactivity |
| HOMO | Represents the ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential. |
| LUMO | Represents the ability to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity. |
| HOMO-LUMO Gap | A small gap suggests high reactivity, while a large gap suggests high kinetic stability. |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, which contains a rotatable cyclohexyl ring and a propenol side chain, numerous conformations are possible.
A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. muni.cz By mapping the PES, chemists can identify the lowest energy conformations (global and local minima) and the energy barriers (saddle points or transition states) that separate them. muni.cz This analysis is crucial for understanding the molecule's preferred shape and the dynamics of its structural changes. Computational methods like DFT and ab initio calculations are used to generate the PES for a given molecule. researchgate.netresearchgate.net
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into mechanisms that are often difficult to probe experimentally. This involves identifying the transition state—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net
For reactions involving this compound, such as its oxidation or participation in a Diels-Alder reaction, computational modeling could be used to:
Locate the structure of the transition state(s).
Calculate the activation energy, which determines the reaction rate.
Confirm that the transition state correctly connects the reactants and products.
Investigate the influence of stereochemistry on the reaction pathway. acs.org
Methods like DFT (e.g., B3LYP/6-31G*) are commonly employed to locate transition structures and calculate their energies. researchgate.netacs.org
In Silico Prediction of Physicochemical Parameters and Derived Properties
In silico methods use computational models to predict the physicochemical properties of molecules, which is essential in fields like drug discovery and environmental science. nih.govepa.govresearchgate.net These predictions are based on the molecule's structure and provide rapid estimations of key parameters without the need for experimental work. core.ac.uk For this compound, several properties have been computed and are available in public databases. nih.gov
The table below summarizes key physicochemical descriptors for this compound computed by various models. nih.gov
| Property | Value | Source/Model |
| Molecular Weight | 140.22 g/mol | Computed by PubChem |
| Molecular Formula | C₉H₁₆O | Computed by PubChem |
| XLogP3 | 2.6 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs |
| Rotatable Bond Count | 3 | Computed by Cactvs |
| Exact Mass | 140.120115130 Da | Computed by PubChem |
| Topological Polar Surface Area | 20.2 Ų | Computed by Cactvs |
| Heavy Atom Count | 10 | Computed by PubChem |
| Complexity | 101 | Computed by Cactvs |
Molecular Modeling and Docking Studies for Hypothetical Interactions with Biomolecules (without specific biological outcomes)
Computational methods, particularly molecular modeling and docking, serve as powerful tools in structural biology and computer-assisted drug design to predict how a small molecule, or ligand, might interact with a macromolecular target, such as a protein or nucleic acid. science.gov These in-silico techniques allow for the exploration of potential binding modes and the characterization of intermolecular forces that stabilize the ligand-receptor complex. science.gov This section outlines a hypothetical molecular docking study of this compound to illustrate the types of interactions it could form within a representative protein active site.
The primary goal of molecular docking is to predict the preferred orientation and conformation of a ligand when bound to a target molecule. science.gov The process involves preparing the three-dimensional structures of both the ligand and the target protein and then using a sophisticated algorithm to sample a large number of possible binding poses. These poses are then evaluated and ranked using a scoring function, which estimates the binding affinity. researchgate.net
For a hypothetical study of this compound, the initial step would involve optimizing the molecule's geometry. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT), which provides a reliable representation of the molecule's three-dimensional shape and electronic properties.
The key structural features of this compound that would be central to its molecular interactions are:
The Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor and acceptor.
The Alkene (C=C) Double Bond: The π-electrons of the double bond can participate in π-π stacking or π-alkyl interactions.
The Cyclohexyl Ring: This bulky, non-polar (lipophilic) group is likely to form hydrophobic and van der Waals interactions.
In a hypothetical docking scenario, this compound is placed into the binding site of a representative enzyme, such as a cyclooxygenase (COX) enzyme, which is a common target for anti-inflammatory molecules. The docking algorithm would then explore various orientations of the compound within the active site's cavity.
The results of such a simulation would typically be presented in a table detailing the nature of the interactions between the ligand and the amino acid residues of the protein's active site.
Table 1: Hypothetical Docking Interaction Data for this compound in a Representative Enzyme Active Site
| Interaction Type | Ligand Group Involved | Interacting Amino Acid Residue (Example) | Distance (Å) |
| Hydrogen Bond | Hydroxyl (-OH) | Serine (SER) | 2.1 |
| Hydrogen Bond | Hydroxyl (-OH) | Tyrosine (TYR) | 2.8 |
| Hydrophobic | Cyclohexyl Ring | Leucine (LEU) | 3.5 |
| Hydrophobic | Cyclohexyl Ring | Isoleucine (ILE) | 3.8 |
| Van der Waals | Cyclohexyl Ring | Valine (VAL) | 3.9 |
| π-Alkyl | Alkene (C=C) | Alanine (ALA) | 4.2 |
This table is a hypothetical representation and does not reflect actual experimental results.
The scoring function of the docking program provides a numerical value, often referred to as binding energy or docking score, which estimates the strength of the ligand-protein interaction. A lower binding energy generally suggests a more stable complex. acs.org
Table 2: Hypothetical Binding Energy Scores for Docked Poses of this compound
| Docking Pose | Binding Energy (kcal/mol) |
| 1 | -7.5 |
| 2 | -7.2 |
| 3 | -6.9 |
| 4 | -6.5 |
| 5 | -6.1 |
This table is a hypothetical representation and does not reflect actual experimental results.
These computational models provide a static picture of a potential binding event. The insights gained from such hypothetical docking studies would focus solely on the structural and chemical complementarity between this compound and a protein target, highlighting its potential to form stable interactions based on its distinct chemical features.
Derivatization Strategies and Applications in Advanced Organic Synthesis
Precursor in the Synthesis of Cyclohexyl-Containing Fine Chemicals and Intermediates
The dual functionality of (E)-3-Cyclohexyl-2-propen-1-ol allows it to serve as a precursor to various cyclohexyl-containing fine chemicals and synthetic intermediates. The allylic alcohol moiety can undergo a range of characteristic reactions, while the cyclohexyl group imparts properties such as lipophilicity and steric bulk to the resulting molecules.
Key transformations of this compound include:
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, (E)-3-cyclohexyl-2-propenal, or further to (E)-3-cyclohexyl-2-propenoic acid. These α,β-unsaturated carbonyl compounds are highly valuable intermediates in reactions such as Michael additions and condensations.
Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of various functional groups or the use of the alcohol as a protecting group.
Reactions at the Double Bond: The alkene functionality can participate in addition reactions (e.g., hydrogenation, halogenation), epoxidation to form oxiranes, and dihydroxylation, leading to a variety of saturated and functionalized derivatives.
The strategic application of these reactions enables the synthesis of diverse fine chemicals. For instance, the oxidation to (E)-3-cyclohexyl-2-propenal provides a key intermediate for the synthesis of more complex structures.
| Starting Material | Reaction | Product Intermediate | Potential Application |
| This compound | Selective Oxidation | (E)-3-Cyclohexyl-2-propenal | Precursor for heterocycle synthesis, Michael acceptor |
| This compound | Epoxidation | 2-(Cyclohexylmethyl)oxiran-2-yl)methanol | Building block for epoxy resins, precursor to diols |
| This compound | Hydrogenation | 3-Cyclohexylpropan-1-ol | Intermediate for fragrances and specialty solvents |
Building Block in the Construction of Complex Organic Molecules
The defined stereochemistry and distinct reactive sites of this compound make it an attractive building block for constructing larger, more intricate molecular architectures, including analogues of biologically active compounds and heterocyclic systems.
In medicinal chemistry, modifying the core structures of natural products is a common strategy to enhance biological activity, improve pharmacokinetic properties, or simplify synthesis. The replacement of carbocyclic rings, such as a cyclopentane (B165970) with a cyclohexane (B81311), can predictably alter the lipophilicity and conformational flexibility of a molecule. acs.org For example, the synthesis of a cyclohexane analogue of the potent prostaglandin (B15479496) FP agonist cloprostenol (B1669231) has been reported, demonstrating the viability of this approach. acs.org
This compound serves as a valuable synthon for introducing the cyclohexyl-propenol fragment into target molecules. This moiety can be incorporated into a larger framework and subsequently modified. The allylic alcohol can be used as a handle for chain extension, while the double bond can be cleaved or functionalized to construct more complex side chains, mimicking or altering the structures of natural products. The bulky cyclohexyl group often plays a crucial role in binding to biological targets, making its introduction a key strategic consideration. acs.org
Nitrogen-containing heterocycles are core scaffolds in a vast number of pharmaceuticals and biologically active compounds. The synthesis of pyrimidines, in particular, is of significant interest. A well-established method for constructing the pyrimidine (B1678525) ring involves the [3+3] annulation of an α,β-unsaturated ketone (a chalcone) with an amidine, such as benzamidine (B55565) or guanidine. rsc.orgmdpi.com
This compound can be effectively utilized as a precursor for the synthesis of pyrimidine derivatives through a multi-step sequence.
Oxidation: The first step is the oxidation of the allylic alcohol to the corresponding α,β-unsaturated aldehyde, (E)-3-cyclohexyl-2-propenal.
Condensation: The resulting aldehyde can then undergo a Claisen-Schmidt condensation with a suitable ketone (e.g., acetophenone) to form a chalcone (B49325) derivative bearing a cyclohexyl group.
Cyclization: Finally, this chalcone intermediate is reacted with an amidine hydrochloride in the presence of a base to yield the target pyrimidine. This reaction proceeds via a tandem annulation and subsequent oxidation/aromatization. rsc.org
This synthetic strategy provides a direct route to highly substituted pyrimidines containing a cyclohexyl moiety, which can be further explored for potential biological activities.
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Oxidation | This compound, Oxidizing Agent (e.g., PCC) | (E)-3-Cyclohexyl-2-propenal |
| 2 | Claisen-Schmidt Condensation | (E)-3-Cyclohexyl-2-propenal, Aromatic Ketone (e.g., Acetophenone) | (1E,4E)-1-Aryl-5-cyclohexylpenta-1,4-dien-3-one (Chalcone analogue) |
| 3 | [3+3] Annulation | Chalcone analogue, Amidine (e.g., Guanidine) | 2-Amino-4-aryl-6-(cyclohexylvinyl)pyrimidine |
Development of Chiral Auxiliaries and Ligands Based on this compound
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. wikipedia.org Compounds based on cyclohexyl scaffolds, such as trans-2-phenyl-1-cyclohexanol (B1200244) and derivatives of menthol, are known to be highly effective chiral auxiliaries. wikipedia.orgsigmaaldrich.com Their efficacy stems from the rigid and sterically demanding nature of the cyclohexyl ring, which effectively shields one face of a reactive intermediate, directing the approach of a reagent to the opposite face. sigmaaldrich.com
This compound represents a potential precursor for a new class of chiral auxiliaries. Through enantioselective synthesis or chiral resolution, a single enantiomer of the alcohol could be obtained. This chiral alcohol could then be attached to a prochiral substrate, for instance, via an ester linkage. The bulky cyclohexyl group, in combination with the stereocenter of the alcohol, would be positioned to influence the stereochemical outcome of subsequent reactions, such as alkylations or aldol (B89426) reactions. researchgate.net After the desired transformation, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com The development of such auxiliaries from readily accessible starting materials is a continuing goal in synthetic organic chemistry.
Role in the Synthesis of Specialty Polymers and Oligomers
The structural characteristics of this compound also make it a candidate monomer for the synthesis of specialty polymers and oligomers. The incorporation of cyclic aliphatic units, such as the cyclohexyl group, into a polymer backbone is known to enhance its thermal and mechanical properties. Specifically, the bulky cyclohexyl ring can increase the glass transition temperature (Tg), improve thermal stability, and add rigidity to the polymer chain.
This compound offers two distinct functionalities for polymerization:
Condensation Polymerization: The hydroxyl group can participate in condensation reactions with diacids or diisocyanates to form polyesters and polyurethanes, respectively.
Addition Polymerization: The carbon-carbon double bond can undergo addition polymerization, potentially with other vinyl monomers, using Ziegler-Natta or Friedel-Crafts catalysts. Research has shown that monomers containing cyclohexyl groups can be polymerized through these methods. capes.gov.br
The resulting polymers, featuring a pendant cyclohexyl group on a flexible side chain, could exhibit a unique combination of properties suitable for applications in advanced materials, coatings, and composites where thermal resistance and specific mechanical characteristics are required.
Analytical Methodologies for the Assessment of E 3 Cyclohexyl 2 Propen 1 Ol and Its Reaction Mixtures
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is the cornerstone for the analysis of organic compounds, providing the high-resolution separation required for complex mixtures.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. For a compound like (E)-3-Cyclohexyl-2-propen-1-ol, GC is an ideal method for assessing purity and quantifying its presence in reaction mixtures. The separation is achieved based on the differential partitioning of components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
When coupled with a Mass Spectrometry (MS) detector, the technique becomes GC-MS, a state-of-the-art method for the identification of unknown compounds. cannabisindustryjournal.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural elucidation and confirmation. researchgate.net For instance, the analysis of structurally similar compounds like cinnamyl alcohol often employs GC-MS to identify and quantify the alcohol and related volatile compounds in various matrices. nih.govmassbank.eu
Below is a table representing typical parameters for a GC-MS analysis of an allylic alcohol.
| Parameter | Typical Value/Condition |
|---|---|
| GC System | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Detector | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 m/z |
| Transfer Line Temp | 280 °C |
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly suited for compounds that are less volatile or thermally unstable. It separates components based on their interactions with a solid stationary phase (packed in a column) and a liquid mobile phase. For purity analysis of this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov
A significant application of HPLC in this context is the analysis of stereoisomers. Since this compound can exist as enantiomers if a chiral center is present or introduced, chiral HPLC is essential. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based chiral stationary phases are often effective for the direct resolution of enantiomers of allylic alcohols or their derivatives. researchgate.net Successful separation allows for the determination of enantiomeric purity, a critical parameter in the synthesis of chiral molecules. nih.gov
The following table outlines typical conditions for an HPLC analysis focused on purity and chiral separation.
| Parameter | Purity Analysis (Reversed-Phase) | Stereoisomer Analysis (Chiral) |
|---|---|---|
| HPLC System | Shimadzu LC-20A or equivalent | Agilent 1260 Infinity II or equivalent |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiralpak AD-H (4.6 x 250 mm, 5 µm) or similar |
| Mobile Phase | Acetonitrile/Water gradient | Isocratic n-Hexane/Isopropanol (B130326) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detector | UV-Vis Detector (e.g., at 210 nm) | UV-Vis Detector (e.g., at 220 nm) |
| Injection Volume | 10 µL | 5 µL |
Advanced Hyphenated Techniques (e.g., LC-MS, GC-IR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a greater depth of analytical information.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov This technique is invaluable for analyzing complex reaction mixtures that may contain non-volatile byproducts, starting materials, and intermediates. LC-MS can provide molecular weight information for each separated component, aiding in its identification. mdpi.com For compounds like alcohols that may have poor ionization efficiency, derivatization can be employed to enhance sensitivity. nih.govrestek.com
Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique that combines the separation capabilities of GC with the structural identification strengths of Infrared (IR) spectroscopy. alwsci.com While GC-MS identifies compounds based on their mass fragmentation patterns, GC-IR identifies them based on the absorption of infrared light by their functional groups. cannabisindustryjournal.comchromatographytoday.com This provides complementary information and is particularly adept at distinguishing between structural isomers, which may produce very similar mass spectra but have distinct IR spectra. cannabisindustryjournal.comchromatographytoday.com GC-IR is a non-destructive technique, unlike GC-MS where the sample molecules are fragmented during the ionization process. cannabisindustryjournal.comresearchgate.net
Chiral Analytical Methods for Enantiomeric Excess Determination
For chiral molecules, determining the purity of a single enantiomer is critical. Enantiomeric excess (ee) is a measure of this purity, indicating how much more of one enantiomer is present compared to the other. wikipedia.org A sample containing 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org
The gold standard for determining the enantiomeric ratio, and thus the ee, is chiral chromatography. acs.org
Chiral HPLC: As discussed previously, HPLC with a chiral stationary phase is a primary method for separating enantiomers of allylic alcohols and related compounds. researchgate.netacs.org The differential interaction between the enantiomers and the chiral column leads to their separation, and the relative peak areas can be used to accurately calculate the enantiomeric excess.
Chiral GC: For volatile chiral compounds, gas chromatography using a chiral stationary column is also a highly effective method for determining enantiomeric ratios. acs.org
Beyond chromatography, other methods exist, though they are often more specialized. These can include fluorescence-based assays where diastereomeric complexes with different fluorescent properties are formed, or the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. nih.gov However, for routine and accurate quantification, chiral GC and HPLC remain the most widely adopted techniques in research and industry. acs.orgacs.org
Future Research Directions and Interdisciplinary Prospects
Development of Novel and Sustainable Catalytic Systems for Transformations of (E)-3-Cyclohexyl-2-propen-1-ol
Future research is poised to focus on developing green and efficient catalytic systems for the selective transformation of this compound. The dual functionality of the molecule, comprising a hydroxyl group and a carbon-carbon double bond, offers multiple sites for catalytic action. vulcanchem.com A primary area of interest is the selective oxidation of the alcohol to the corresponding aldehyde, (E)-3-cyclohexyl-2-propenal, a valuable building block.
Sustainable catalytic oxidation methods are moving away from stoichiometric chromium and manganese reagents towards greener alternatives. mdpi.com Future work will likely involve the application of heterogeneous catalysts, which offer advantages in terms of separation and reusability. mdpi.com Noble metal nanoparticles (e.g., Pd, Au) supported on various materials, as well as non-precious metal catalysts (e.g., copper, iron), are promising candidates. mdpi.com Biocatalysis, using enzymes such as alcohol dehydrogenases, presents another sustainable route, offering high selectivity under mild reaction conditions.
Key research objectives in this area will include:
Improving selectivity: Developing catalysts that can selectively oxidize the alcohol without affecting the double bond, or vice versa.
Utilizing green oxidants: Employing molecular oxygen or hydrogen peroxide as the terminal oxidant to minimize waste. mdpi.com
Enhancing catalyst stability and recyclability: Designing robust catalytic systems that can withstand multiple reaction cycles without significant loss of activity.
| Catalyst Type | Potential Transformation of this compound | Advantages |
| Supported Pd/C | Dehydrative Hydrogenation | Single catalyst for multiple steps. mdpi.com |
| Gold Nanoparticles | Selective Oxidation | High selectivity to the aldehyde. |
| Copper-based CPs | Allylic Oxidation | Recyclable and scalable. thegoodscentscompany.com |
| Alcohol Dehydrogenases | Enantioselective Oxidation | High specificity and mild conditions. |
Exploration of Undiscovered Reaction Pathways and Synthetic Utility
Beyond known transformations like oxidation and esterification, future research can uncover novel reaction pathways for this compound. Its structure is amenable to a variety of synthetic manipulations, making it a potentially versatile building block in organic synthesis.
One promising avenue is the exploration of asymmetric catalysis to introduce chirality into the molecule. For instance, asymmetric epoxidation of the double bond would yield chiral epoxy alcohols, which are valuable intermediates for the synthesis of complex molecules. Another area of interest is the investigation of its behavior in multicomponent reactions, which could lead to the rapid construction of complex molecular architectures from simple starting materials.
Furthermore, the allylic nature of the alcohol allows for rearrangement reactions, which could be exploited to synthesize a range of structural isomers with potentially interesting properties. The development of new synthetic methodologies targeting this compound could expand its utility in areas such as medicinal chemistry and materials science.
Integration with Flow Chemistry and Process Intensification Methodologies
The integration of the synthesis and transformation of this compound with flow chemistry and process intensification represents a significant step towards more sustainable and efficient chemical manufacturing. google.com Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better reproducibility. researchgate.net
For the synthesis of this compound and its derivatives, a continuous-flow setup could enable precise control over reaction parameters, leading to higher yields and selectivities. beilstein-journals.org Microreactor technology, in particular, allows for the safe handling of hazardous reagents and the rapid optimization of reaction conditions. researchgate.netabo.fi
Future research in this area could focus on:
Developing integrated multi-step flow syntheses to produce derivatives of this compound in a single, continuous process. researchgate.net
Utilizing packed-bed reactors with immobilized catalysts for efficient and reusable catalytic transformations. mdpi.com
Implementing in-line purification and analysis techniques to enable real-time monitoring and control of the reaction process.
| Flow Chemistry Advantage | Application to this compound Synthesis |
| Enhanced Heat Transfer | Control of exothermic reactions like oxidation. researchgate.net |
| Improved Mass Transfer | Increased reaction rates and yields. |
| Precise Control | Fine-tuning of reaction parameters for higher selectivity. beilstein-journals.org |
| Increased Safety | Handling of potentially hazardous intermediates. researchgate.net |
Advanced Computational Design for New Derivatives with Tailored Reactivity
Advanced computational methods, such as Density Functional Theory (DFT), can play a pivotal role in designing new derivatives of this compound with tailored reactivity. dntb.gov.ua These computational tools allow for the in-silico investigation of molecular properties, reaction mechanisms, and the prediction of the effects of structural modifications. nih.gov
By modeling the electronic structure and potential energy surfaces of various derivatives, researchers can identify candidates with desired properties before embarking on extensive experimental work. For example, computational studies could be used to:
Predict the impact of substituents on the cyclohexyl ring or the propenol chain on the reactivity of the molecule.
Design derivatives with optimized steric and electronic properties for specific catalytic transformations.
Investigate the transition states of potential new reactions to assess their feasibility.
This computational-driven approach can significantly accelerate the discovery and development of novel derivatives of this compound for a wide range of applications.
Potential for Derivatization in Flavor and Fragrance Research (Focus on Chemical Modification and Synthetic Pathways)
The structural characteristics of this compound make it an interesting platform for the development of new flavor and fragrance compounds. The presence of both a bulky cyclohexyl group and a reactive alcohol function allows for a variety of chemical modifications to tune its olfactory properties.
A primary route for derivatization is the esterification of the hydroxyl group with various carboxylic acids or their derivatives. This would lead to a library of esters, each with a potentially unique scent profile. For example, esterification with acetic anhydride (B1165640) would yield (E)-3-cyclohexyl-2-propenyl acetate. The synthesis of such esters can be achieved through conventional methods, and the use of catalysts can improve reaction efficiency. google.com
The table below outlines potential ester derivatives and their hypothetical scent characteristics based on known structure-odor relationships in fragrance chemistry.
| Derivative Name | Synthetic Pathway | Potential Odor Profile |
| (E)-3-Cyclohexyl-2-propenyl acetate | Esterification with acetic anhydride | Fruity, green, slightly woody |
| (E)-3-Cyclohexyl-2-propenyl propionate | Esterification with propionic anhydride | Fruity, sweet, waxy |
| (E)-3-Cyclohexyl-2-propenyl isobutyrate | Esterification with isobutyric anhydride | Fruity, herbaceous, slightly cheesy |
Further research could also explore modifications of the cyclohexyl ring or the double bond to create novel fragrance molecules with unique and desirable sensory attributes.
Q & A
Q. What PPE and engineering controls are essential for handling this compound in large-scale reactions?
- Methodological Answer : Use chemically resistant gloves (nitrile), fume hoods with sash monitors, and explosion-proof refrigeration for storage. Spill containment kits (absorbent pads, neutralizers) and emergency eyewash stations must be accessible. Refer to SDS Section 8 (Exposure Controls) for region-specific guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
